1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea, often referred to as DFPDU , is a synthetic organic compound. It belongs to the class of urea derivatives and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthesis of DFPDU involves several steps, including the condensation of 2,6-difluoroaniline with 3,5-dimethyl-4-phenyl-1H-pyrazole-1-carbaldehyde. The resulting intermediate is then treated with urea under appropriate conditions to yield the target compound. Detailed synthetic routes and optimization strategies have been explored in the literature.
Molecular Structure Analysis
DFPDU possesses a complex molecular structure. Its core features include a urea moiety, a 2,6-difluorophenyl group, and a 3,5-dimethyl-4-phenyl-1H-pyrazole-1-yl side chain. The arrangement of these functional groups influences its biological activity.
Chemical Reactions Analysis
DFPDU can participate in various chemical reactions, such as nucleophilic substitutions, hydrogen bonding, and coordination with metal ions. These reactions impact its stability, reactivity, and potential applications.
Physical And Chemical Properties Analysis
- Physical State : DFPDU exists as a crystalline solid.
- Melting Point : The compound melts at a specific temperature range.
- Solubility : DFPDU’s solubility in various solvents affects its formulation and bioavailability.
- Spectral Data : Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data provide insights into its structure.
Scientific Research Applications
Hydrogel Formation and Physical Properties Tuning
One application involves the formation of hydrogels by a related compound, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, in a range of acids. The morphology and rheology of these gels can be tuned by the identity of the anion used, offering a method to adjust the gels' physical properties for potential applications in material science and drug delivery systems (Lloyd & Steed, 2011).
Antimicrobial Agent Development
Another study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents. While this research doesn't directly mention the specific urea compound, it illustrates the broader potential of urea and its derivatives in contributing to the development of new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Insecticide Action
The crystal structure of chlorfluazuron, a benzoylurea insecticide closely related to the queried compound, was determined, revealing insights into its action mechanism. Understanding the structure aids in the development of new, more effective insecticides (Cho, Kim, Lee, & Kim, 2015).
Catalysis in Organic Synthesis
Urea derivatives have been used as catalysts in the synthesis of highly functionalized pyrano[2,3-c]pyrazole-4,4′-diacetate and 6-oxo-pyrano[2,3-c]pyrazole derivatives. This showcases the role of urea compounds in facilitating organic synthesis processes, which can be crucial for creating complex molecules for pharmaceutical and chemical research (Li, Ruzi, Ablajan, & Ghalipt, 2017).
Corrosion Inhibition
Research has also explored the use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic environments. This application is significant for the chemical industry, where corrosion can lead to substantial material and financial losses (Mistry, Patel, Patel, & Jauhari, 2011).
Safety And Hazards
- Toxicity : DFPDU’s toxicity profile has been evaluated in animal studies. It is essential to handle it with care.
- Environmental Impact : Assessments regarding its environmental persistence and impact are crucial.
Future Directions
Research on DFPDU should focus on:
- Biological Activity : Investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
- Formulation : Develop suitable formulations for oral or parenteral administration.
- Structure-Activity Relationship : Explore modifications to enhance its efficacy.
- Clinical Trials : Evaluate DFPDU’s safety and efficacy in human trials.
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O/c1-13-18(15-7-4-3-5-8-15)14(2)26(25-13)12-11-23-20(27)24-19-16(21)9-6-10-17(19)22/h3-10H,11-12H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSUWHXWWGUXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2=C(C=CC=C2F)F)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea |
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